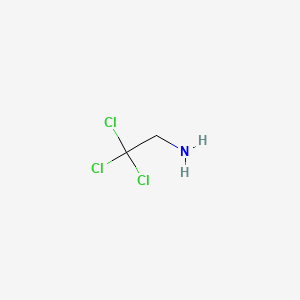

2,2,2-Trichloroethylamine

Übersicht

Beschreibung

2,2,2-Trichloroethylamine: is an organic compound with the molecular formula C2H4Cl3N . It is a derivative of ethylamine where three hydrogen atoms are replaced by chlorine atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2,2-Trichloroethylamine can be synthesized through the chlorination of ethylamine. The reaction typically involves the use of chlorine gas in the presence of a catalyst. The process can be represented as follows: [ \text{C2H5NH2} + 3 \text{Cl2} \rightarrow \text{C2H4Cl3N} + 3 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of ethanolamine as a starting material. The process includes the chlorination of ethanolamine using hydrogen chloride or other chlorinating agents .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2,2-Trichloroethylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into less chlorinated amines.

Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Produces trichloroacetaldehyde or trichloroacetic acid.

Reduction: Forms dichloroethylamine or monochloroethylamine.

Substitution: Results in the formation of various substituted ethylamines

Wissenschaftliche Forschungsanwendungen

Chemistry: 2,2,2-Trichloroethylamine is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated compounds.

Biology: In biological research, it is used to study the effects of chlorinated amines on biological systems.

Medicine: While not directly used as a drug, it serves as an intermediate in the synthesis of pharmaceuticals.

Industry: It is employed in the production of pesticides, dyes, and surfactants. Additionally, it is used in the synthesis of functional materials .

Wirkmechanismus

The mechanism of action of 2,2,2-Trichloroethylamine involves its interaction with various molecular targets. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in molecules. This property makes it useful in organic synthesis for introducing trichloroethyl groups into compounds. The pathways involved include nucleophilic substitution and elimination reactions .

Vergleich Mit ähnlichen Verbindungen

2,2,2-Trichloroethanol: Used as a sedative and hypnotic agent.

2,2,2-Trichloroethyl chloroformate: Utilized as a protecting group in organic synthesis.

2,2,2-Trifluoroethylamine: Known for its applications in the synthesis of fluorinated compounds

Uniqueness: 2,2,2-Trichloroethylamine is unique due to its high reactivity and ability to introduce trichloroethyl groups into organic molecules. This makes it a valuable intermediate in the synthesis of various chemicals and pharmaceuticals.

Biologische Aktivität

2,2,2-Trichloroethylamine (also known as Trichlormethine or HN3) is a nitrogen mustard compound that has garnered significant attention for its biological activity, particularly in the fields of oncology and toxicology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₂H₄Cl₃N

- Molecular Weight : 147.42 g/mol

- CAS Number : 542-75-6

This compound is classified as an alkylating agent. Its mechanism primarily involves the formation of reactive intermediates that can bind to DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This action is similar to other nitrogen mustards, which were initially investigated for their potential use in cancer treatment due to their ability to target rapidly dividing cells .

Anticancer Properties

The compound was initially studied for its anticancer effects during World War II. Research indicated that it could shrink tumors in patients with lymphatic cancers resistant to conventional therapies like radiotherapy. A notable case involved a patient whose tumor responded positively to treatment with HN3, although the response was temporary .

Table 1: Summary of Anticancer Activity

Toxicological Effects

While this compound shows promise as an anticancer agent, it also poses significant toxicity risks. Studies have indicated that it can cause mutagenic effects and has been classified as a potential carcinogen by the International Agency for Research on Cancer (IARC) . The compound’s metabolites can lead to various health issues, including liver toxicity and other organ damage.

Table 2: Toxicological Profile

| Effect | Observed Outcome | Reference |

|---|---|---|

| Mutagenicity | Positive results in several assays | |

| Organ Toxicity | Liver damage in high doses; kidney involvement noted | |

| Carcinogenicity | Classified as possibly carcinogenic |

Pharmacokinetics

Research into the pharmacokinetics of this compound indicates rapid absorption and distribution within biological systems. In animal studies, it was shown that the compound is metabolized quickly, with significant residues found in the liver and kidneys after administration .

Table 3: Pharmacokinetic Data Summary

| Parameter | Male Rats (1000 mg/kg) | Female Rats (1000 mg/kg) |

|---|---|---|

| Tmax (hours) | 5.5 | 5.5 |

| Cmax (µg/g) | 8.10 | 7.62 |

| AUC0–t (µg·h/g) | 419.21 | 583.18 |

Case Studies

-

Clinical Trial Overview :

- A clinical trial conducted in the late 1940s involved administering HN3 to patients with resistant lymphatic tumors. The initial results showed promising tumor shrinkage, although subsequent resistance led to treatment failure.

- Animal Model Studies :

Eigenschaften

IUPAC Name |

2,2,2-trichloroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl3N/c3-2(4,5)1-6/h1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLPGDSITYLYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193857 | |

| Record name | Ethylamine, 2,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4088-19-1 | |

| Record name | Ethylamine, 2,2,2-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004088191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylamine, 2,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.